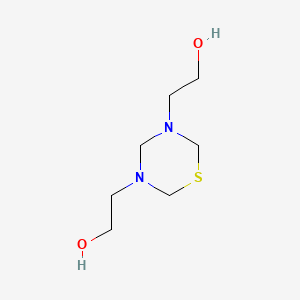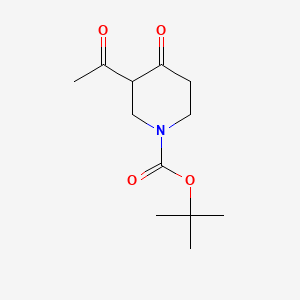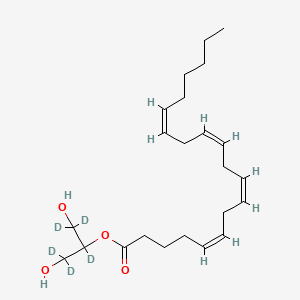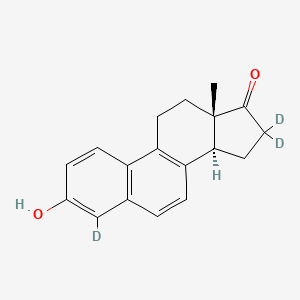
Equilenin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Equilenin, also known as 6,8-didehydroestrone or estra-1,3,5 (10),6,8-pentaen-3-ol-17-one, is a naturally occurring steroidal estrogen . It is obtained from the urine of pregnant mares and is used as one of the components in conjugated estrogens . Equilenin is an estrogenic steroid with five double bonds in the A- and B-ring .
Applications De Recherche Scientifique
DNA Interaction and Mutagenic Potential
Equilenin-d3 and its metabolites have been noted to form unique stable cyclic adducts with DNA, potentially impacting DNA structure and function. These adducts exhibit limited conformational flexibility and distinct structural properties in DNA duplexes, which may influence their mutagenic potential and repair susceptibilities. The conformational properties of these adducts and their interactions with DNA are crucial in understanding the biological implications of Equilenin-d3 and its derivatives (Ding et al., 2008), (Zhang et al., 2009), (Ding et al., 2005).
Chemical and Environmental Studies
Equilenin and its derivatives have also been a subject of interest in chemical and environmental studies. For instance, the occurrences and seasonal variation of Equilin and Equilenin in river water were studied, shedding light on their environmental impact and behavior. This research is vital for understanding the potential ecological effects of these compounds (Ishibashi et al., 2018). Moreover, studies on the regioselectivity of certain chemical reactions involving Equilenin derivatives have contributed to the understanding of their chemical behavior, providing insights that are valuable in various scientific and industrial applications (Jin et al., 2020).
Safety and Hazards
Equilenin is suspected of causing cancer . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/clothing/eye protection/face protection, getting medical advice if exposed or concerned, storing locked up, and disposing of contents/container in accordance with local/regional/national/international regulations .
Mécanisme D'action
Target of Action
Equilenin-d3, a naturally occurring steroidal estrogen , primarily targets Steroid Delta-isomerase in organisms like Pseudomonas putida and Comamonas testosteroni . This enzyme plays a crucial role in the isomerization of steroids, a key step in steroid biosynthesis.
Mode of Action
Equilenin-d3, being an estrogenic steroid, enters the cells of responsive tissues (e.g., female organs, breasts, hypothalamus, pituitary) where they interact with a protein receptor . This interaction subsequently increases the rate of synthesis of DNA, RNA, and some proteins , thereby influencing the cellular functions and processes.
Biochemical Pathways
It’s known that estrogen orthoquinones, formed upon metabolic oxidation of estrogens in breast cells, can interact with purine nucleosides . This multistep process results in a purine base loss in the DNA chain (depurination) and the formation of a “depurinating adduct” from the quinone and the base .
Result of Action
The interaction of Equilenin-d3 with its targets leads to changes at the molecular and cellular levels. It influences the synthesis of DNA, RNA, and proteins , which can have wide-ranging effects on cellular functions and processes. The exact molecular and cellular effects can vary depending on the specific context and environment.
Action Environment
The action, efficacy, and stability of Equilenin-d3 can be influenced by various environmental factors. For instance, the presence of other compounds can affect its metabolism . .
Propriétés
IUPAC Name |
(13S,14S)-4,16,16-trideuterio-3-hydroxy-13-methyl-11,12,14,15-tetrahydrocyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16,19H,6-9H2,1H3/t16-,18-/m0/s1/i7D2,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRGHUMCVRDZLQ-POWJHRNTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C=CC2=C1C=CC3=C2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747707 |
Source


|
| Record name | 3-Hydroxy(4,16,16-~2~H_3_)estra-1,3,5(10),6,8-pentaen-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Equilenin-d3 | |
CAS RN |
56588-54-6 |
Source


|
| Record name | 3-Hydroxy(4,16,16-~2~H_3_)estra-1,3,5(10),6,8-pentaen-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


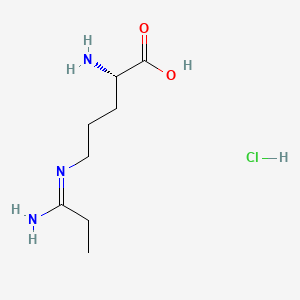



![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)



